

An In-depth Technical Guide to Strontium Phosphate: Crystal Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: strontium phosphate

Cat. No.: B083272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium phosphate $[\text{Sr}_3(\text{PO}_4)_2]$ is an inorganic compound of significant interest in the fields of biomaterials science, drug delivery, and bone tissue engineering. Its biocompatibility, coupled with the therapeutic effects of strontium on bone metabolism, has positioned it as a key material for advanced medical applications. This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and biological interactions of **strontium phosphate**. It details the crystallographic data of its various polymorphic forms, outlines experimental protocols for its synthesis and characterization, and presents quantitative data in a structured format to serve as a core reference for researchers.

Physicochemical Properties of Strontium Phosphate

Strontium phosphate is a white, solid inorganic salt that is generally considered insoluble in water.^[1] It is a compound of interest for its role in bone metabolism and its potential in drug delivery systems.^{[1][2]} The fundamental properties of **strontium phosphate** are summarized in the table below.

Property	Value	References
Molecular Formula	$\text{Sr}_3(\text{PO}_4)_2$	[3][4]
Molar Mass	452.8 g/mol	[3]
Appearance	White solid/powder	[1][3]
Density	4.53 g/cm ³	[1][3]
Melting Point	~1,620 °C (2,950 °F; 1,890 K)	[1][3]
Solubility in Water	Insoluble	[1][3]
Solubility Product (K _{sp})	Varies, reported as low as 1.0 x 10 ⁻³¹	[1][5]

Crystal Structure and Polymorphism

Strontium phosphate exists in several polymorphic forms, with the orthophosphates being the most extensively studied. The primary crystalline phases are the low-temperature beta (β) phase and the high-temperature alpha (α) phase.[1]

β -Strontium Orthophosphate (β -Sr₃(PO₄)₂)

The β -phase is the stable form at room temperature and is isostructural with β -tricalcium phosphate (β -TCP).[1] Its structure consists of isolated PO₄ tetrahedra linked by strontium ions.[1]

α -Strontium Orthophosphate (α -Sr₃(PO₄)₂)

The α -phase is the high-temperature polymorph of strontium orthophosphate. The transition from the β to the α phase occurs at elevated temperatures.[1]

Phase	Crystal System	Space Group	Lattice Parameters	References
β -Sr ₃ (PO ₄) ₂	Rhombohedral (Trigonal)	R3m	a = 5.39 Å, c = 19.78 Å	[3]
α -Sr ₃ (PO ₄) ₂	Hexagonal	-	-	[1]

Note: Detailed lattice parameters for the α -phase are less commonly reported in general literature.

Synthesis of Strontium Phosphate

Several methods are employed for the synthesis of **strontium phosphate**, with the choice of method influencing the resulting particle size, crystallinity, and morphology.

Wet Chemical Precipitation

This is a common method for producing **strontium phosphate**, particularly in nanoparticle form.[2] It involves the reaction of a soluble strontium salt with a phosphate source in an aqueous solution.[1]

Solid-State Reaction

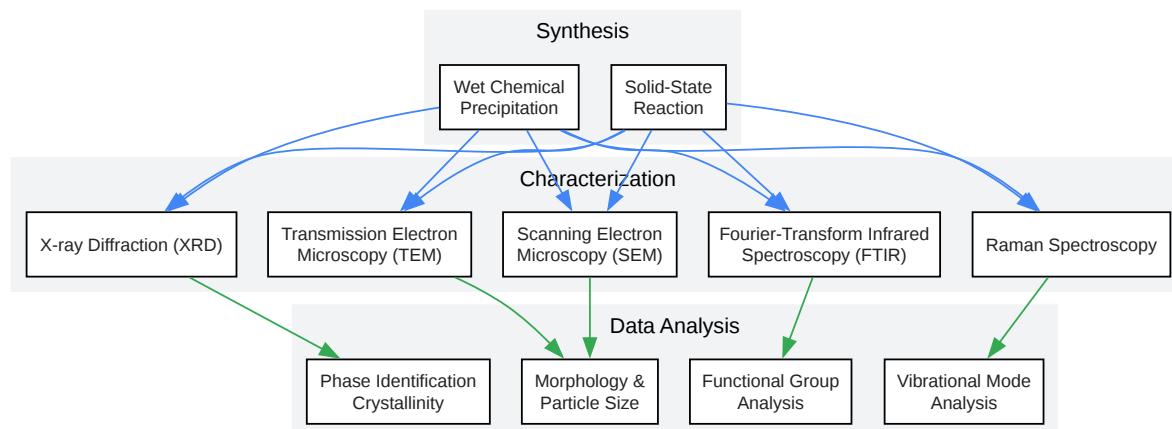
This method is typically used to produce bulk crystalline **strontium phosphate** by heating solid precursors at high temperatures.[6]

Other Synthesis Methods

Other reported methods for synthesizing **strontium phosphate**-based materials include sol-gel processes and hydrothermal treatments.[2]

Experimental Protocols

Synthesis via Wet Chemical Precipitation


A typical protocol for the wet chemical precipitation of **strontium phosphate** nanoparticles is as follows:

- Precursor Solution Preparation:
 - Prepare an aqueous solution of a soluble strontium salt, such as strontium nitrate ($\text{Sr}(\text{NO}_3)_2$) or strontium chloride (SrCl_2).
 - Prepare a separate aqueous solution of a phosphate precursor, such as diammonium hydrogen phosphate ($(\text{NH}_4)_2\text{HPO}_4$) or sodium phosphate (Na_3PO_4).[1]

- Precipitation:
 - Add the phosphate solution dropwise to the strontium solution while stirring vigorously.
 - Control the pH and temperature of the reaction mixture to influence the characteristics of the precipitate.[\[2\]](#)
- Aging and Washing:
 - Age the resulting precipitate in the mother liquor for a specified period to allow for crystal growth and maturation.
 - Wash the precipitate repeatedly with deionized water to remove unreacted ions.
- Drying:
 - Dry the washed precipitate in an oven at a controlled temperature to obtain the final **strontium phosphate** powder. The tetrahydrate form decomposes to the anhydrous form when heated to 900 °C.[\[3\]](#)

Characterization Workflow

The following diagram illustrates a typical experimental workflow for the characterization of synthesized **strontium phosphate**.

[Click to download full resolution via product page](#)

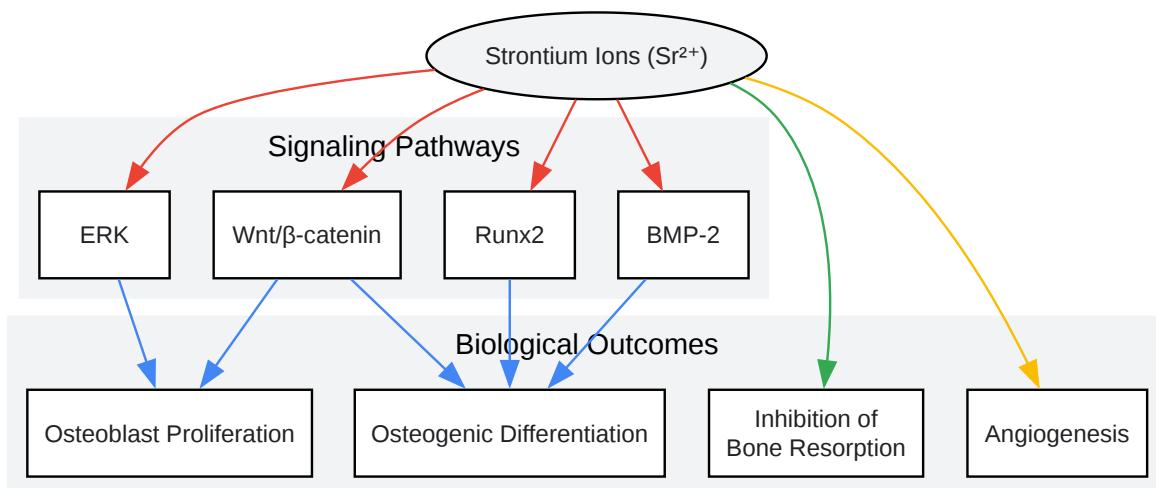
Fig. 1: Experimental workflow for **strontium phosphate** characterization.

Characterization Techniques

- X-ray Diffraction (XRD): Used to identify the crystalline phases and determine the crystallinity of the synthesized material.[6]
- Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic phosphate (PO_4^{3-}) and other functional groups.[7]
- Raman Spectroscopy: Provides information on the vibrational modes of the phosphate groups.
- Electron Microscopy (SEM/TEM): Used to analyze the morphology, particle size, and microstructure of the synthesized **strontium phosphate**.

Biological Properties and Applications

Strontium phosphate-based biomaterials are gaining significant attention for their favorable biocompatibility and osteogenic properties.[2][8] Strontium is a trace element found in bone and is known to stimulate bone formation while inhibiting bone resorption.[2]


Biocompatibility and Cytotoxicity

In vitro studies have consistently demonstrated the low cytotoxicity of **strontium phosphate** at appropriate concentrations across various cell lines, including MC3T3-E1 and L929 fibroblasts. [8]

Cell Line	Strontium Phosphate Concentration/ Formulation	Incubation Time	Cell Viability (%)	Reference
MC3T3-E1	Strontium-containing nanoparticles (10 µg/mL)	7 and 14 days	Significantly higher than control	[8]
L929 fibroblast	Strontium-doped nanohydroxyapatite	Not specified	Increased cell growth compared to control	[8]
HeLa, MG-63, MC3T3	Strontium-doped calcium phosphate nanoparticles (5, 10, 15, 20 mol%)	24 h	Low cytotoxicity observed	[8]

Osteogenic Potential and Signaling Pathways

The release of strontium ions from **strontium phosphate**-based materials can enhance osteogenic differentiation and bone regeneration.[9] This is achieved through the activation of key signaling pathways.[9][10]

[Click to download full resolution via product page](#)

Fig. 2: Signaling pathways activated by strontium ions.

The activation of pathways such as Wnt/ β -catenin, BMP-2, Runx2, and ERK by strontium ions leads to enhanced osteoblast proliferation and differentiation, inhibition of bone resorption, and promotion of angiogenesis.[9][10]

Drug and Gene Delivery

The porous structure and biocompatibility of **strontium phosphate** nanoparticles make them promising candidates for drug and gene delivery applications.[11][12] They can be loaded with antibiotics or therapeutic genes for targeted delivery to bone tissue.[11][12]

Conclusion

Strontium phosphate is a versatile biomaterial with a unique combination of physicochemical and biological properties. Its well-defined crystal structure, coupled with the therapeutic benefits of strontium, makes it a highly attractive material for researchers and professionals in drug development and bone tissue engineering. A thorough understanding of its synthesis, characterization, and biological interactions is crucial for the continued development of innovative medical technologies based on this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strontium Phosphate|Sr₃(PO₄)₂|Research Chemicals [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strontium phosphate - Wikipedia [en.wikipedia.org]
- 4. Strontium Phosphate | CAS 7446-28-8 | Lorad Chemical Corporation [loradchemical.com]
- 5. Untitled Document [chem.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and characterization of silver substituted strontium phosphate silicate apatite using solid-state reaction for osteoregenerative applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Strontium-Doped Amorphous Calcium Phosphate Porous Microspheres Synthesized through a Microwave-Hydrothermal Method Using Fructose 1,6-Bisphosphate as an Organic Phosphorus Source: Application in Drug Delivery and Enhanced Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Strontium Phosphate: Crystal Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083272#strontium-phosphate-crystal-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com